molecular formula C20H19N5O5 B2468295 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1021099-21-7

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide

Cat. No.: B2468295
CAS No.: 1021099-21-7
M. Wt: 409.402
InChI Key: ZBDFWNYROKCGEX-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 2. A furan-2-carboxamide moiety is linked via a 2-oxyethyl chain at position 6 of the pyridazine ring.

Properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5/c1-27-14-6-5-13(12-16(14)28-2)19-23-22-17-7-8-18(24-25(17)19)30-11-9-21-20(26)15-4-3-10-29-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDFWNYROKCGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound is characterized by several functional groups:

  • Triazolopyridazine core : Known for its interaction with various biological targets.
  • Dimethoxyphenyl group : Enhances hydrophobic interactions and stability.
  • Furan-2-carboxamide moiety : Contributes to the compound's overall solubility and may play a role in its biological activity.

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The triazolopyridazine core may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Type Description References
AnticancerExhibits cytotoxic effects on cancer cell lines.
AntiviralPotential antiviral properties against specific viruses.
Anti-inflammatoryMay inhibit inflammatory pathways through enzyme modulation.
AntidiabeticShows promise as a DPP-IV inhibitor in preclinical studies.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest in treated cells .
  • Antiviral Properties : In vitro assays revealed that this compound exhibited activity against specific viral strains, suggesting its potential as a therapeutic agent in viral infections .
  • Anti-inflammatory Effects : The compound was shown to modulate inflammatory cytokine production in cellular models. This effect was attributed to its ability to inhibit key enzymes involved in inflammatory pathways .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ether bonds.

Amide Hydrolysis

The furan-2-carboxamide group is susceptible to hydrolysis, yielding furan-2-carboxylic acid and the corresponding amine:

C20H20N5O5+H2OH+/OHC5H4O3+C15H16N5O4\text{C}_{20}\text{H}_{20}\text{N}_5\text{O}_5 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_5\text{H}_4\text{O}_3 + \text{C}_{15}\text{H}_{16}\text{N}_5\text{O}_4

Conditions :

  • Acidic : 6M HCl, reflux, 12 hours .

  • Basic : 2M NaOH, 80°C, 8 hours.

Ether Cleavage

The ethoxyethyl linker can be cleaved using hydroiodic acid (HI) to generate phenol and ethylene glycol derivatives:

C20H20N5O5+HIC18H15N5O4+C2H5I\text{C}_{20}\text{H}_{20}\text{N}_5\text{O}_5 + \text{HI} \rightarrow \text{C}_{18}\text{H}_{15}\text{N}_5\text{O}_4 + \text{C}_2\text{H}_5\text{I}

Reactivity : Steric hindrance from the triazolo-pyridazine core slows reaction kinetics compared to simpler ethers.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the triazole, pyridazine, and furan rings.

Triazole Ring Functionalization

The triazolo[4,3-b]pyridazine core undergoes nucleophilic substitution at the N1 position with amines or thiols:

Reagent Product Conditions
MethylamineN-methylated triazolo-pyridazine derivativeDMSO, 60°C, 6 hours
Benzyl mercaptanS-benzylated derivativeEtOH, reflux, 12 hours

Pyridazine Ring Halogenation

Electrophilic bromination occurs at the pyridazine ring’s C7 position under mild conditions :

C20H20N5O5+Br2C20H19BrN5O5+HBr\text{C}_{20}\text{H}_{20}\text{N}_5\text{O}_5 + \text{Br}_2 \rightarrow \text{C}_{20}\text{H}_{19}\text{BrN}_5\text{O}_5 + \text{HBr}

Yield : ~65% (CHCl₃, 25°C, 2 hours) .

Furan Ring Oxidation

The furan moiety oxidizes to a maleic anhydride derivative using KMnO₄:

C5H4O2KMnO4C4H2O3\text{C}_5\text{H}_4\text{O}_2 \xrightarrow{\text{KMnO}_4} \text{C}_4\text{H}_2\text{O}_3

Conditions : Aqueous KMnO₄ (0.1M), 70°C, 4 hours.

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group undergoes demethylation with BBr₃ to form catechol derivatives :

C20H20N5O5+BBr3C18H16N5O5+2CH3Br\text{C}_{20}\text{H}_{20}\text{N}_5\text{O}_5 + \text{BBr}_3 \rightarrow \text{C}_{18}\text{H}_{16}\text{N}_5\text{O}_5 + 2\text{CH}_3\text{Br}

Yield : ~72% (DCM, −78°C, 1 hour) .

Diels-Alder Reaction

The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride :

C5H4O2+C4H2O3C9H6O5\text{C}_5\text{H}_4\text{O}_2 + \text{C}_4\text{H}_2\text{O}_3 \rightarrow \text{C}_9\text{H}_6\text{O}_5

Conditions : Toluene, 110°C, 24 hours .

Triazole Ring-Opening

Under strong reducing conditions (e.g., LiAlH₄), the triazole ring opens to form an amidine derivative:

C20H20N5O5+LiAlH4C20H22N5O5\text{C}_{20}\text{H}_{20}\text{N}_5\text{O}_5 + \text{LiAlH}_4 \rightarrow \text{C}_{20}\text{H}_{22}\text{N}_5\text{O}_5

Mechanism : Hydride attack at the N2 position disrupts aromaticity.

Stability and Degradation

The compound exhibits moderate thermal stability (decomposition at >200°C) but degrades under UV light via:

  • Photooxidation of the furan ring.

  • Radical-mediated cleavage of the ethoxyethyl linker .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

  • [1,2,4]Triazolo[4,3-b]pyridazine Derivatives E-4b (): This compound shares the [1,2,4]triazolo[4,3-b]pyridazine core but lacks the furan-2-carboxamide and ethoxyethyl linker. Instead, it has a propenoic acid substituent. Its melting point (253–255°C) suggests higher crystallinity compared to the target compound, though the latter’s solubility may be improved by the flexible ethoxyethyl chain . Compound 15 (): Features a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine core with a 4-methylpiperazinyl group. The piperazine moiety likely enhances water solubility, whereas the target compound’s furan-2-carboxamide may prioritize lipophilicity for membrane penetration .

Furan-Containing Analogues

  • 10a (): A quinazoline derivative with a furan-2-ylmethylene hydrazine carboxamide group. While the core differs, the furan-carboxamide moiety is structurally analogous. This compound inhibits EGFR kinase, suggesting that the target’s furan-2-carboxamide could similarly engage in hydrogen bonding with kinase active sites .
  • AZ331 (): A dihydropyridine with a 2-furyl group and methoxyphenyl substituents.

Substituent-Driven Comparisons

  • PEF(S) Binders (): These triazolo-pyridazine derivatives feature alkoxyethoxy chains and sulphonamides. The target compound’s ethoxyethyl linker aligns with these designs, which were shown to bind allosteric sites via TNS displacement. This suggests the target may also modulate protein-ligand interactions through similar linker flexibility .
  • N-Methylfuran-3-carboxamide Derivatives (): These compounds utilize hydrazinyl-furan carboxamides. The absence of a hydrazine group in the target compound may reduce reactivity, favoring stability in biological systems .

Key Data Tables

Table 1. Structural and Physical Property Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(3,4-Dimethoxyphenyl), 6-(ethoxyethyl-furan-2-carboxamide) N/A* Predicted lipophilicity, H-bonding
E-4b [1,2,4]Triazolo[4,3-b]pyridazine Propenoic acid 253–255 High crystallinity
10a Quinazoline Furan-2-ylmethylene hydrazine carboxamide N/A EGFR kinase inhibition
Compound 15 [1,2,4]Triazolo[4,3-b]pyridazine 4-Methylpiperazinyl N/A Enhanced solubility

Table 2. Functional Group Impact

Functional Group Role in Target Compound Comparison to Analogues
3,4-Dimethoxyphenyl Electron donation, binding Similar to AZ331’s methoxyphenyl
Furan-2-carboxamide H-bonding, π-π stacking Aligns with 10a’s furan-carboxamide
Ethoxyethyl linker Flexibility, solubility modulation Comparable to PEF(S) binders’ alkoxy chains

Research Implications

The target compound’s structural features position it as a hybrid of kinase inhibitor scaffolds (e.g., quinazoline-based 10a) and allosteric modulators (e.g., PEF(S) binders). Its 3,4-dimethoxyphenyl group may enhance binding to hydrophobic pockets, while the furan-2-carboxamide could mimic adenine in kinase ATP-binding sites. Further studies should explore synthesis optimization (e.g., leveraging methods from ) and biological screening against kinase targets or allosteric proteins .

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